1,3-Bis(2,4-dihydroxyphenyl)propan-1-one
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Overview
Description
1,3-Bis(2,4-dihydroxyphenyl)propan-1-one is an organic compound with the molecular formula C15H14O5. It is known for its unique structure, which includes two 2,4-dihydroxyphenyl groups attached to a propan-1-one backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(2,4-dihydroxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the condensation of 2,4-dihydroxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation to ensure high-quality products .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2,4-dihydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1,3-Bis(2,4-dihydroxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Bis(2,4-dihydroxyphenyl)propan-1-one involves its interaction with various molecular targets. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals. Additionally, its potential therapeutic effects may involve the inhibition of specific enzymes or signaling pathways related to inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(3,4-dihydroxyphenyl)propan-1-one
- 1,3-Bis(2,4-dimethoxyphenyl)propan-1-one
- 1,3-Bis(2,4-dihydroxyphenyl)propan-2-one
Uniqueness
1,3-Bis(2,4-dihydroxyphenyl)propan-1-one is unique due to its specific arrangement of hydroxyl groups on the aromatic rings, which imparts distinct chemical properties and reactivity. This structural feature makes it particularly valuable in applications requiring specific antioxidant or therapeutic activities .
Properties
Molecular Formula |
C15H14O5 |
---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
1,3-bis(2,4-dihydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C15H14O5/c16-10-3-1-9(14(19)7-10)2-6-13(18)12-5-4-11(17)8-15(12)20/h1,3-5,7-8,16-17,19-20H,2,6H2 |
InChI Key |
BDZUCVGTYFSORK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CCC(=O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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